2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid
Description
2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid is a synthetic acetic acid derivative featuring an aminooxy group connected via a methylidene linkage to a substituted phenyl ring (4-butoxy-3-methoxyphenyl). This structure confers unique physicochemical properties, such as moderate polarity from the aminooxy and methoxy groups, and lipophilicity from the butoxy substituent.
Properties
IUPAC Name |
2-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-3-4-7-19-12-6-5-11(8-13(12)18-2)9-15-20-10-14(16)17/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBALDYQKUGVLB-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=NOCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=N/OCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid typically involves the condensation of 4-butoxy-3-methoxybenzaldehyde with aminooxyacetic acid. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Aceclofenac (2-[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid)
Structural Similarities :
- Core acetic acid backbone.
- Substituted phenyl rings (dichlorophenyl in aceclofenac vs. butoxy-methoxyphenyl in the target compound).
Key Differences :
Physicochemical Properties :
4-Butoxybenzeneacetic Acid
Structural Similarities :
- Identical butoxyphenylacetic acid moiety.
Key Differences :
- Lacks the aminooxy-methylene group.
Physicochemical Properties :
- Molecular Formula : C₁₂H₁₆O₃.
- CAS Number : 4547-57-3.
- Synonyms: 2-(4-butoxyphenyl)acetic acid .
(Boc-Aminooxy)acetic Acid
Structural Similarities :
- Shares the aminooxy-acetic acid functional group.
Key Differences :
- Boc (tert-butoxycarbonyl) protection on the aminooxy group.
Physicochemical Properties :
Vanilloylglycine (2-[(4-Hydroxy-3-methoxybenzoyl)amino]acetic Acid)
Structural Similarities :
- Methoxy-substituted phenyl ring.
- Acetic acid derivative.
Key Differences :
- Amide linkage instead of aminooxy-methylene group.
Physicochemical Properties :
- Molecular Formula: C₁₀H₁₁NO₅.
Comparative Data Table
*Estimated based on structural analysis.
Biological Activity
2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid, with the CAS number 571155-20-9, is a complex organic compound that has garnered interest due to its potential biological activities. This compound integrates both aromatic and aliphatic components, which may confer diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO5, with a molecular weight of 281.308 g/mol. The structural characteristics can be represented by the following attributes:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.308 g/mol |
| IUPAC Name | 2-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]oxyacetic acid |
| InChI Key | DZBALDYQKUGVLB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can involve various organic reactions, including guanylation and benzylation, which are common in the preparation of complex organic molecules. The synthesis typically requires controlled conditions such as specific temperatures and the use of catalysts to optimize yield and selectivity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antioxidant Activity : Preliminary investigations suggest that compounds with similar structures exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially serving as anti-inflammatory agents.
- Anticancer Potential : Research into structurally related compounds has indicated potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Gene Regulation : Compounds that influence transcription factors could modulate gene expression related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
